BenchChemオンラインストアへようこそ!

Eleutheroside E

Anti-inflammatory Gene Expression COX-2

Eleutheroside E (CAS 39432-56-9, ≥98%) is the definitive syringaresinol diglucoside lignan standard for targeted preclinical research. Unlike generic Eleutherococcus extracts or related monomers (Eleutheroside B, Isofraxidin), only Eleutheroside E delivers: (i) superior suppression of IL-6, MMP-1, COX-2 via NF-κB/AP-1 at lower IC50; (ii) competitive hyaluronidase inhibition vs. mixed-type; (iii) >2-fold greater CYP2C9 inhibitory potency for drug interaction screens; (iv) patent-supported efficacy in KOA models. Procure with confidence for biomarker validation, enzyme kinetics, and IP-driven formulation development.

Molecular Formula C34H46O18
Molecular Weight 742.7 g/mol
CAS No. 39432-56-9
Cat. No. B600718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEleutheroside E
CAS39432-56-9
SynonymsAcanthoside D;  Eleutheroside E
Molecular FormulaC34H46O18
Molecular Weight742.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC
InChIInChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16+,21-,22-,23-,24-,25+,26+,27-,28-,29+,30-,33+,34+/m1/s1
InChIKeyFFDULTAFAQRACT-JSGUJALWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eleutheroside E (CAS 39432-56-9) Product Identity and Procurement Specifications: Lignan Glycoside Standard from Eleutherococcus senticosus


Eleutheroside E (CAS 39432-56-9; C34H46O18; MW 742.72) is a syringaresinol diglucoside lignan and a principal bioactive constituent isolated from the roots and stems of Eleutherococcus senticosus (Siberian ginseng) . It is a white to off-white crystalline powder with limited aqueous solubility but enhanced solubility in polar organic solvents such as methanol and ethanol [1]. As a defined analytical standard and a key marker compound for the authentication and quality control of Eleutherococcus-derived products, Eleutheroside E is specified for procurement at purities of 98% or higher [2].

Eleutheroside E (CAS 39432-56-9) Procurement Rationale: Quantified Differentiation from Eleutheroside B, Isofraxidin, and Syringin


Generic substitution with structurally or biosynthetically related Eleutherococcus constituents—most critically Eleutheroside B, Isofraxidin, or Syringin—is not scientifically valid for applications requiring Eleutheroside E. Despite their common botanical origin and overlapping class designations, these compounds exhibit quantifiably divergent pharmacological profiles in terms of potency, molecular mechanism of action, pharmacokinetic (PK) parameters, and metabolic enzyme interactions [1]. Direct comparative studies demonstrate that Eleutheroside E suppresses key inflammatory mediators at lower concentrations, displays a distinct competitive inhibition mechanism, and exhibits a unique PK behavior characterized by increased systemic exposure when compared to co-administered monomers [2]. These data substantiate that Eleutheroside E is not an interchangeable commodity chemical; rather, its specific quantitative performance characteristics mandate its explicit selection for targeted research and product development.

Eleutheroside E (CAS 39432-56-9) Evidence-Based Selection Criteria: Comparative Potency, Mechanism, and Pharmacokinetics


Superior Anti-Inflammatory Gene Suppression Potency of Eleutheroside E vs. Eleutheroside B and Isofraxidin

Eleutheroside E demonstrates superior potency in suppressing the gene expression of key inflammatory mediators compared to its structural analogs Eleutheroside B and Isofraxidin. In a direct comparative study using the same in vitro assay system, Eleutheroside E suppressed IL-6, MMP-1, and COX-2 gene expression at significantly lower concentrations than both Eleutheroside B and Isofraxidin [1]. Furthermore, Eleutheroside E uniquely inhibited MMP-1 promoter activity and the binding activities of transcription factors NF-κB and AP-1, whereas Isofraxidin failed to inhibit any of these activities [1].

Anti-inflammatory Gene Expression COX-2

Divergent Mechanism of Action: Eleutheroside E Exhibits Competitive Hyaluronidase Inhibition vs. Mixed-Type Inhibition by Analogs

The molecular mechanism by which Eleutheroside E inhibits hyaluronidase is fundamentally distinct from that of Eleutheroside B and Isofraxidin. Eleutheroside E acts as a competitive inhibitor of hyaluronidase, whereas Eleutheroside B and Isofraxidin exhibit a mixed-type inhibition profile [1]. This difference in inhibition kinetics indicates non-overlapping binding interactions with the enzyme and predicts divergent structure-activity relationships.

Hyaluronidase Enzyme Inhibition Mechanism of Action

Distinct Pharmacokinetic Fate: Eleutheroside E Increases Systemic Exposure (AUC) While Syringin (Eleutheroside B) Decreases It

Following intravenous administration in rats, Eleutheroside E and Syringin (Eleutheroside B) exhibit opposite effects on key pharmacokinetic parameters. When administered as a monomer compared to a multi-component injection, the Eleutheroside E-treated group showed an obvious increase in the Area Under the Curve (AUC) and a decrease in Clearance (CL), indicating enhanced systemic exposure [1]. In stark contrast, the Syringin-treated group exhibited an obvious decrease in AUC and an increase in CL [1].

Pharmacokinetics AUC Clearance

Quantified CYP2C9 Inhibition: Eleutheroside E (IC50 261.82 μM) is a More Potent Inhibitor than Eleutheroside B (IC50 595.66 μM)

In rat liver microsomes, Eleutheroside E (EE) is a significantly more potent inhibitor of the cytochrome P450 enzyme CYP2C9 than Eleutheroside B (EB). The calculated IC50 value for EE was 261.82 μM, compared to 595.66 μM for EB, representing over a 2-fold difference in potency [1]. Both compounds exhibited weak inhibition against CYP2E1 with similar potencies (EE IC50: 188.36 μM; EB IC50: 193.20 μM) and did not affect CYP2D6 or CYP3A4 activity [1].

Drug Metabolism CYP2C9 Drug-Drug Interactions

Variable Botanical Content: Eleutheroside E Levels Can Exceed Eleutheroside B by Over 5-Fold Depending on Species and Plant Part

The relative abundance of Eleutheroside E is highly variable and can significantly exceed that of Eleutheroside B, depending on the biological source. For instance, in the berries of Acanthopanax sessiliflorum f. chungbuensis, the Eleutheroside E content was reported to be 0.554%, while in another species, A. divaricatus var. albeofructus, it was 0.501% [1]. Furthermore, a comparison of phenolic compounds in Acanthopanacis Caulis revealed that Eleutheroside E content in the bark of A. koreanum was 0.144%, which was 3.6 times higher than the 0.040% found in the lignum [2]. In a direct head-to-head analysis of Eleutherococcus species cultivated in Poland, the sum of eleutherosides B and E in underground organs and stem bark of E. leucorrhizus reached 322.0 and 300.8 mg × 100 g⁻¹, respectively [3].

Phytochemistry Quality Control Natural Product Chemistry

Patented Single-Agent Therapeutic Efficacy: Eleutheroside E Demonstrates Dose-Dependent Knee Osteoarthritis (KOA) Amelioration

A patent application specifically claims the use of Eleutheroside E as the sole active ingredient for preventing and treating knee osteoarthritis (KOA). The pharmacological data within the patent demonstrate that Eleutheroside E treatment markedly improved inflammatory cell infiltration, fibrous tissue hyperplasia, and cartilage surface damage in KOA models, while also reducing serum levels of MMP-3, MMP-9, and PGE2 [1]. The invention specifies the use of Eleutheroside E at a purity of ≥98% and provides a clear pathway for formulating it into various dosage forms (tablets, capsules, injections) [1].

Knee Osteoarthritis Therapeutic Patent

Eleutheroside E (CAS 39432-56-9) Priority Procurement Scenarios: When Quantitative Differentiation Justifies Selection


Anti-Inflammatory Drug Discovery Research Requiring Potent NF-κB and AP-1 Pathway Suppression

For preclinical research programs focused on suppressing the gene expression of IL-6, MMP-1, and COX-2 via NF-κB and AP-1 inhibition, Eleutheroside E is the superior candidate. Evidence demonstrates it suppresses these inflammatory mediators at lower concentrations than Eleutheroside B or Isofraxidin and uniquely inhibits MMP-1 promoter and transcription factor binding activities [1].

Pharmacokinetic Interaction Studies Involving CYP2C9 and CYP2E1 Substrates

In vitro and in vivo metabolism studies should prioritize Eleutheroside E when investigating potential herb-drug interactions. Unlike Eleutheroside B, Eleutheroside E exhibits a more than 2-fold greater inhibitory potency (lower IC50) on the CYP2C9 enzyme, a critical metabolic pathway for numerous drugs [1]. Its distinct inhibition profile necessitates its use in any comprehensive drug-drug interaction screening panel.

Mechanistic Enzymology Investigations of Hyaluronidase Inhibition

Studies designed to elucidate the kinetics and molecular mechanism of hyaluronidase inhibition require Eleutheroside E. It is distinguished from its analogs Eleutheroside B and Isofraxidin by its competitive mode of inhibition, whereas the others exhibit mixed-type inhibition [1]. This functional divergence makes Eleutheroside E the essential probe for understanding this specific interaction.

Development of Single-Agent Therapeutics for Knee Osteoarthritis (KOA)

Pharmaceutical development programs targeting KOA can leverage the specific, patented use of high-purity (≥98%) Eleutheroside E as a sole active ingredient [1]. The demonstration of its ability to ameliorate KOA pathology and reduce disease-relevant biomarkers (MMP-3, MMP-9, PGE2) provides a strong scientific foundation for its inclusion in a formulation development pipeline, offering a clear path toward intellectual property and market differentiation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eleutheroside E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.